ML753286
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML753286 is an orally active and selective inhibitor of breast cancer resistance protein (BCRP), with an IC50 of 0.6 μM . It exhibits high permeability and low to medium clearance in rodent and human liver S9 fractions, and is stable in plasma across species . This compound is primarily used in scientific research to study the inhibition of BCRP, a protein associated with multidrug resistance in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML753286 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The production process ensures high purity and consistency of the compound, adhering to stringent quality control measures .
化学反应分析
Types of Reactions
ML753286 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of this compound .
科学研究应用
ML753286 is widely used in scientific research, particularly in the following areas:
Chemistry: Studying the inhibition of BCRP and its effects on drug transport and metabolism.
Biology: Investigating the role of BCRP in cellular processes and its implications in multidrug resistance.
Medicine: Exploring the potential therapeutic applications of BCRP inhibitors in cancer treatment.
Industry: Developing new drugs and therapies targeting BCRP to overcome drug resistance in cancer.
作用机制
ML753286 exerts its effects by selectively inhibiting the breast cancer resistance protein (BCRP). BCRP is an efflux transporter protein that pumps various drugs and metabolites out of cells, contributing to multidrug resistance in cancer cells . By inhibiting BCRP, this compound increases the intracellular concentration of chemotherapeutic agents, enhancing their efficacy . The molecular targets and pathways involved include the binding of this compound to the BCRP transporter, blocking its function and preventing drug efflux .
相似化合物的比较
Similar Compounds
(S)-ML753286: An isomer of ML753286 with similar inhibitory activity against BCRP.
(6R)-ML753286: Another isomer of this compound with comparable properties.
Uniqueness
This compound is unique due to its high selectivity and potency as a BCRP inhibitor. Its stability across species and high permeability make it a valuable tool in research . Compared to other BCRP inhibitors, this compound offers a balance of efficacy and pharmacokinetic properties, making it suitable for various experimental applications .
属性
IUPAC Name |
(2S,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXQQDQFWVCAU-MZPVMMEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。